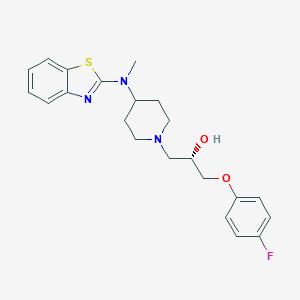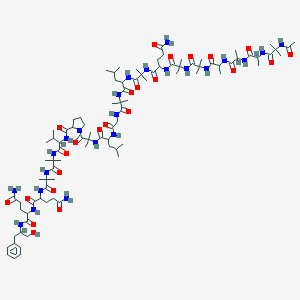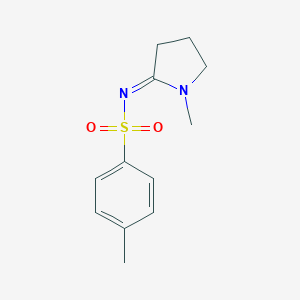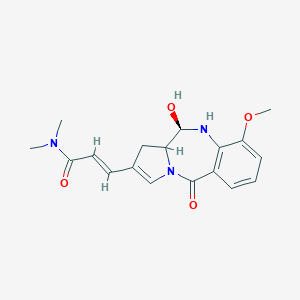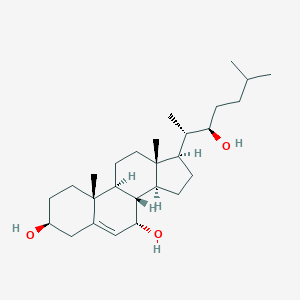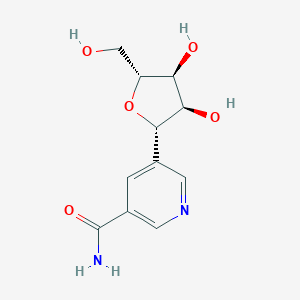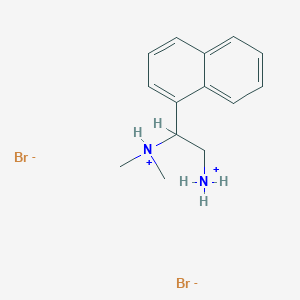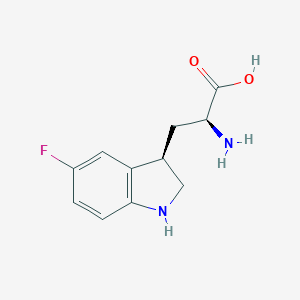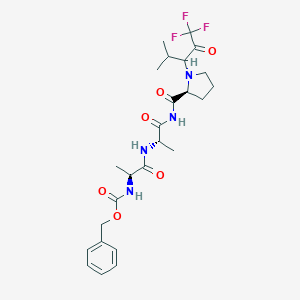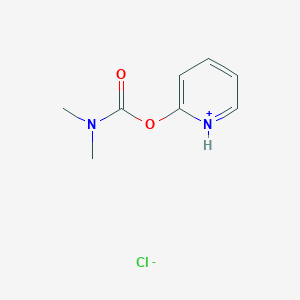
Carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as Pyridostigmine Bromide, which is a drug used to treat myasthenia gravis. However,
Mécanisme D'action
Carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride works by inhibiting the activity of acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. This mechanism of action has been studied extensively for its potential applications in the treatment of Alzheimer's disease and other cognitive disorders.
Biochemical and Physiological Effects:
Carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride has been shown to have various biochemical and physiological effects. One of the most significant effects is its ability to improve cognitive function and memory. This effect is due to the increase in acetylcholine levels caused by the inhibition of cholinesterase. Additionally, carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride has several advantages and limitations for lab experiments. One of the main advantages is its ability to improve cognitive function and memory, which can be useful in studying the effects of different compounds on the nervous system. However, one limitation is that it can have potential side effects, such as nausea, vomiting, and diarrhea, which can affect the results of experiments.
Orientations Futures
There are many future directions for the study of carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride. One potential direction is its use in the treatment of cognitive disorders, such as Alzheimer's disease. Additionally, further research can be done to explore its potential applications in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Furthermore, the anti-inflammatory and antioxidant properties of carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride can be studied for their potential applications in the treatment of various diseases, such as cancer and cardiovascular disease.
Conclusion:
In conclusion, carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. Its ability to improve cognitive function and memory has been extensively studied, and it has potential applications in the treatment of cognitive disorders. Furthermore, its anti-inflammatory and antioxidant properties can be explored for their potential applications in the treatment of various diseases. Future research can expand our understanding of this compound and its potential uses in scientific research.
Méthodes De Synthèse
Carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride can be synthesized through various methods. One of the most common methods is the reaction of 2-pyridinecarboxylic acid with dimethylcarbamoyl chloride in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride.
Applications De Recherche Scientifique
Carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride has been widely studied for its potential applications in scientific research. One of the most common applications is its use as a cholinesterase inhibitor. Cholinesterase is an enzyme that breaks down acetylcholine, which is a neurotransmitter that plays a crucial role in the nervous system. Inhibition of cholinesterase can lead to an increase in acetylcholine levels, which can improve cognitive function and memory.
Propriétés
Numéro CAS |
101491-76-3 |
|---|---|
Nom du produit |
Carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride |
Formule moléculaire |
C8H11ClN2O2 |
Poids moléculaire |
202.64 g/mol |
Nom IUPAC |
pyridin-1-ium-2-yl N,N-dimethylcarbamate;chloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-10(2)8(11)12-7-5-3-4-6-9-7;/h3-6H,1-2H3;1H |
Clé InChI |
XMPAAUQMEHXKFZ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=CC=CC=[NH+]1.[Cl-] |
SMILES canonique |
CN(C)C(=O)OC1=CC=CC=[NH+]1.[Cl-] |
Synonymes |
CARBAMIC ACID, DIMETHYL-, 2-PYRIDYL ESTER, HYDROCHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,6R)-6-[(7S,10S,12R,13R,17S)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B216944.png)
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)

![(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B216993.png)
